
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a dichlorophenyl group, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Dichlorophenyl Intermediate: The protected amino acid is then reacted with 3,5-dichlorobenzyl bromide under basic conditions to introduce the dichlorophenyl group.
Deprotection and Purification: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, followed by purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of these molecular pathways, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-chlorophenyl)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,4-dichlorophenyl)pentanoic acid
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dichlorophenyl)pentanoic acid lies in the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C26H23Cl2NO4 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
(2S)-5-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23Cl2NO4/c27-17-12-16(13-18(28)14-17)6-5-11-24(25(30)31)29-26(32)33-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChI-Schlüssel |
TWNOVOIYJDJOFV-DEOSSOPVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


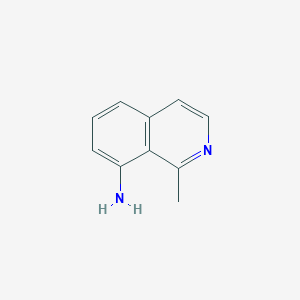
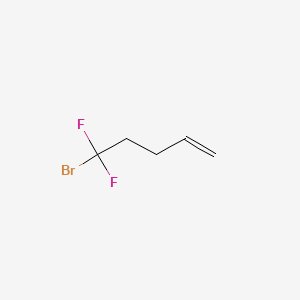
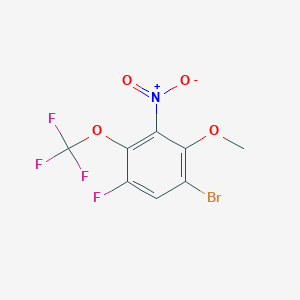
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)
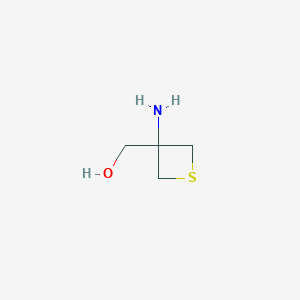
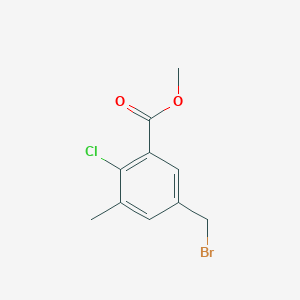
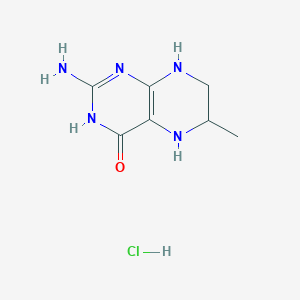
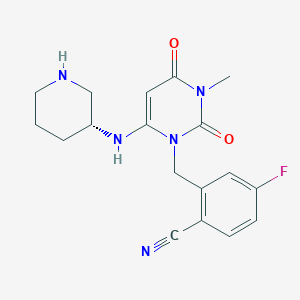
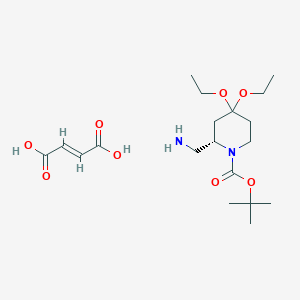
![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
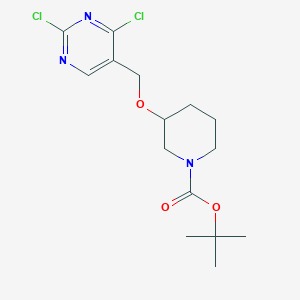
![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
